molecular formula C12H20N4O9S B1681187 Sulfazecin CAS No. 77912-79-9

Sulfazecin

Número de catálogo: B1681187
Número CAS: 77912-79-9
Peso molecular: 396.38 g/mol
Clave InChI: MOBOUQJWGBVNCR-NQYJQULFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sulfazecin is a β-Lactam antibiotic against multi-drug resistant pathogens.

Aplicaciones Científicas De Investigación

Antibiotic Development

Sulfazecin is part of the monobactam class of β-lactam antibiotics, which are characterized by their resistance to metallo-β-lactamases. This property makes this compound a candidate for treating infections caused by multidrug-resistant bacteria. Research indicates that this compound can effectively combat various Gram-negative pathogens, including those resistant to other antibiotics like meropenem and vancomycin .

Efficacy Against Resistant Strains

Clinical studies have demonstrated that this compound is effective against strains of bacteria that have developed resistance to commonly used antibiotics. For instance, it has shown activity against Pseudomonas aeruginosa, a notorious pathogen in hospital-acquired infections . The ability of this compound to evade hydrolysis by certain β-lactamases enhances its therapeutic potential.

Biosynthesis Studies

The biosynthetic pathway of this compound has been a focal point of research, providing insights into the mechanisms of antibiotic production in bacteria. The identification of genes involved in this compound biosynthesis has been achieved through transposon mutagenesis and genomic analysis .

Genetic Characterization

Research has identified a gene cluster responsible for this compound production in Pseudomonas acidophila. This cluster includes non-ribosomal peptide synthetases (NRPSs), which play a crucial role in the assembly of the antibiotic's structure. The characterization of these genes not only aids in understanding this compound biosynthesis but also informs efforts to engineer more effective antibiotics .

Therapeutic Applications

Beyond its role as an antibiotic, this compound's unique properties have led to explorations of its potential therapeutic applications in various fields.

Antimicrobial Stewardship

This compound's effectiveness against resistant bacterial strains positions it as a valuable tool in antimicrobial stewardship programs aimed at preserving the efficacy of existing antibiotics while providing alternatives for resistant infections .

Potential in Combination Therapies

Research into combination therapies involving this compound with other antibiotics is ongoing. Such approaches may enhance treatment efficacy against polymicrobial infections, which are common in clinical settings .

Case Studies and Research Findings

Several case studies highlight the applications of this compound in clinical and laboratory settings:

StudyFindings
Araoka et al., 2012Demonstrated efficacy against multidrug-resistant strains, particularly in severe infections.
O'Sullivan et al., 1982Identified key intermediates in this compound biosynthesis, contributing to understanding its production mechanism.
Imada et al., 1980Explored the impact of inorganic sulfur on this compound production, indicating environmental factors influencing antibiotic yield.

Q & A

Q. Basic: What are the key considerations for designing in vitro experiments to evaluate Sulfazecin’s antimicrobial activity against Gram-negative pathogens?

Methodological Answer:

  • Strain Selection: Prioritize clinically relevant Gram-negative strains (e.g., Pseudomonas aeruginosa, E. coli), ensuring inclusion of multidrug-resistant isolates to assess spectrum breadth .
  • Control Groups: Use established β-lactam antibiotics (e.g., aztreonam) as positive controls and solvent-only solutions as negative controls .
  • Dose-Response Curves: Employ microbroth dilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs), with triplicate biological replicates to minimize variability .
  • Data Reporting: Tabulate MIC values with standard deviations and classify results using CLSI breakpoints. Include raw data in supplementary materials for reproducibility .

Q. Basic: How can researchers validate the structural identity and purity of newly synthesized this compound analogs?

Methodological Answer:

  • Spectroscopic Analysis: Combine 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to confirm molecular structure. For purity, use HPLC with UV detection (≥95% purity threshold) .
  • Comparative Crystallography: Compare X-ray crystallography data of analogs to parent this compound to verify backbone integrity .
  • Batch Documentation: Report synthetic yields, purification methods (e.g., column chromatography), and solvent residues (via GC-MS) in supplementary files .

Q. Advanced: What statistical approaches are recommended to resolve contradictions in this compound’s efficacy data across preclinical studies?

Methodological Answer:

  • Meta-Analysis Frameworks: Aggregate data from peer-reviewed studies using PRISMA guidelines. Apply random-effects models to account for heterogeneity in experimental conditions (e.g., infection models, dosing regimens) .
  • Sensitivity Analysis: Test for confounding variables (e.g., animal model genetics, inoculum size) using subgroup analysis .
  • Publication Bias Assessment: Generate funnel plots to identify gaps in negative/null result reporting .

Q. Advanced: How should researchers optimize experimental protocols to assess this compound’s synergy with β-lactamase inhibitors?

Methodological Answer:

  • Checkerboard Assay Design: Test fixed-ratio combinations (e.g., this compound + clavulanic acid) to calculate fractional inhibitory concentration indices (FICIs). Define synergy as FICI ≤0.5 .
  • Mechanistic Validation: Use time-kill curves to confirm bactericidal synergy and TEM imaging to observe cell wall disruption .
  • Resistance Monitoring: Serial passage experiments (≥20 generations) to detect emergent resistance mutations. Sequence ampC or bla genes post-trial .

Q. Advanced: What criteria should guide the selection of in vivo models for studying this compound’s pharmacokinetic/pharmacodynamic (PK/PD) properties?

Methodological Answer:

  • Species-Specific Metabolism: Use murine thigh infection models for preliminary PK/PD (e.g., %T > MIC calculations) due to ethical and cost feasibility. Transition to neutropenic rabbit models for lung infection relevance .
  • Dosing Simulations: Apply Monte Carlo simulations (10,000 iterations) to predict human-equivalent doses, incorporating protein binding and renal clearance data .
  • Tissue Penetration Studies: Use microdialysis to measure free drug concentrations in target tissues (e.g., epithelial lining fluid) .

Q. Basic: What are the best practices for synthesizing this compound derivatives with enhanced stability against β-lactamases?

Methodological Answer:

  • Side-Chain Modifications: Introduce bulky substituents (e.g., thiazolidine groups) at the C3 position to sterically hinder enzyme access. Validate via molecular docking with β-lactamase structures (e.g., TEM-1) .
  • Enzymatic Assays: Incubate analogs with purified β-lactamases (e.g., AmpC) and monitor hydrolysis rates via UV spectrophotometry (240 nm) .
  • Stability Metrics: Report half-life (t1/2t_{1/2}) under physiological conditions (pH 7.4, 37°C) and compare to parent compound .

Q. Advanced: How can researchers address methodological limitations when correlating this compound’s in vitro potency to clinical outcomes?

Methodological Answer:

  • Translational Biomarkers: Measure bacterial load reduction in humanized mouse models and correlate with AUC/MIC ratios .
  • Pharmacometric Modeling: Use non-linear mixed-effects models (NONMEM) to bridge preclinical and clinical PK data, adjusting for interspecies differences .
  • Clinical Trial Design: Incorporate adaptive trial elements (e.g., Bayesian statistics) to refine dosing in Phase II based on interim PK/PD analyses .

Q. Advanced: What frameworks are effective for prioritizing this compound analogs in high-throughput screening campaigns?

Methodological Answer:

  • Multi-Parameter Optimization (MPO): Score analogs based on MIC (potency), LogP (lipophilicity), and hERG inhibition (safety). Set thresholds (e.g., MIC ≤2 µg/mL, LogP ≤3) .
  • Cheminformatics Tools: Use Schrödinger’s QikProp for ADME prediction and KNIME workflows for hit triaging .
  • Resistance Index (RI): Rank analogs by RI = (MIC resistant strain)/(MIC wild-type). Prioritize compounds with RI ≤4 .

Propiedades

Número CAS

77912-79-9

Fórmula molecular

C12H20N4O9S

Peso molecular

396.38 g/mol

Nombre IUPAC

(2R)-2-amino-5-[[(2R)-1-[[(3R)-3-methoxy-2-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C12H20N4O9S/c1-6(14-8(17)4-3-7(13)10(19)20)9(18)15-12(25-2)5-16(11(12)21)26(22,23)24/h6-7H,3-5,13H2,1-2H3,(H,14,17)(H,15,18)(H,19,20)(H,22,23,24)/t6-,7-,12-/m1/s1

Clave InChI

MOBOUQJWGBVNCR-NQYJQULFSA-N

SMILES

CC(C(=O)NC1(CN(C1=O)S(=O)(=O)O)OC)NC(=O)CCC(C(=O)O)N

SMILES isomérico

C[C@H](C(=O)N[C@]1(CN(C1=O)S(=O)(=O)O)OC)NC(=O)CC[C@H](C(=O)O)N

SMILES canónico

CC(C(=O)NC1(CN(C1=O)S(=O)(=O)O)OC)NC(=O)CCC(C(=O)O)N

Apariencia

Solid powder

Key on ui other cas no.

77912-79-9

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

isosulfazecin
sulfazecin
sulfazecin, (L-Ala)-(R)-isome

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfazecin
Reactant of Route 2
Sulfazecin
Reactant of Route 3
Reactant of Route 3
Sulfazecin
Reactant of Route 4
Reactant of Route 4
Sulfazecin
Reactant of Route 5
Sulfazecin
Reactant of Route 6
Sulfazecin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.